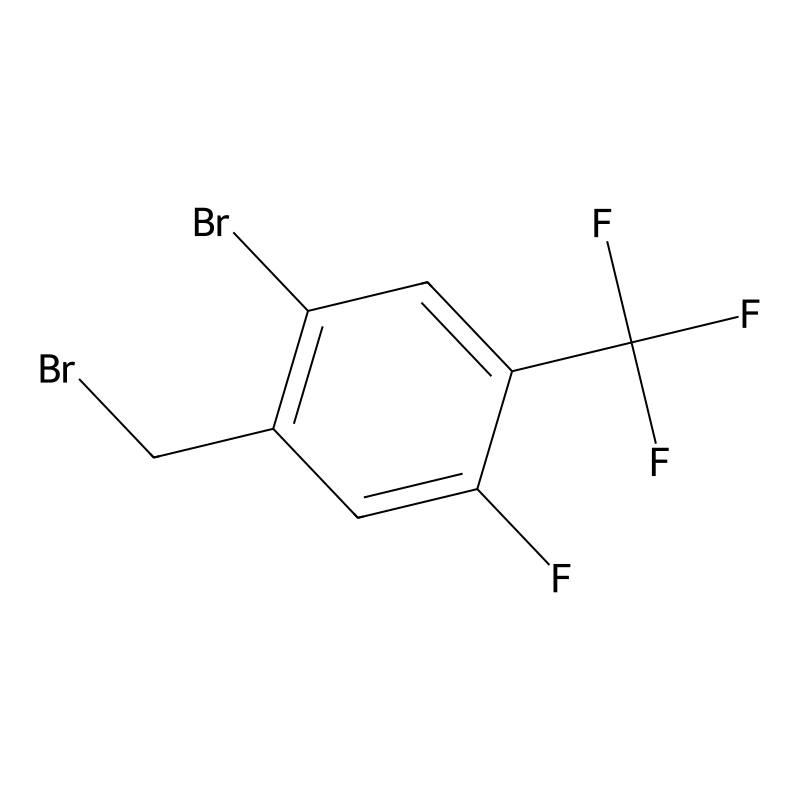

2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis of Antiviral Compounds

Application: “2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide” is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities .

Preparation of Hepatitis C Virus Inhibitors

Application: This compound is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .

Synthesis of 2-Bromo-5-Fluorobenzotrifluoride

Application: This compound is used in the synthesis of 2-bromo-5-fluorobenzotrifluoride, a compound with wide applications, mainly as an organic reagent and medicine intermediate .

Method: The synthesis method comprises the following steps :

- Finally synthesizing a target compound, 2-bromo-5-fluorobenzotrifluoride, though diazotization and bromination methods of cuprous bromide, hydrobromic acid and sodium nitrate at high yield and high purity .

Synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles

Application: This compound is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities .

Preparation of 2-[(4-diarylmethoxy)phenyl]benzimidazoles

2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide is an organic compound characterized by the presence of bromine and fluorine substituents on a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 335.92 g/mol. The compound features a bromobenzyl structure with a trifluoromethyl group at the para position relative to the bromine atom, which imparts unique chemical properties, including increased lipophilicity and potential biological activity.

- Nucleophilic Substitution Reactions: The bromine atoms can be substituted by nucleophiles, making it useful in organic synthesis.

- Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, to form biaryl compounds.

- Electrophilic Aromatic Substitution: The presence of the trifluoromethyl group can influence reactivity patterns in electrophilic aromatic substitution reactions.

Several synthetic routes have been reported for the preparation of 2-bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide:

- Halogenation: Starting from 4-(trifluoromethyl)benzyl bromide, bromination can be achieved using elemental bromine in the presence of a catalyst.

- Fluorination: The introduction of fluorine can be accomplished via electrophilic fluorination methods, utilizing reagents like potassium fluoride or other fluorinating agents under controlled conditions to achieve high yields .

- Palladium-Catalyzed Cross-Coupling: Utilizing palladium catalysts, this method allows for the coupling of aryl halides with various nucleophiles to create substituted products efficiently .

2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide is primarily utilized as a building block in organic synthesis. It serves as an intermediate for:

- Pharmaceuticals: It can be used to synthesize complex molecules with potential therapeutic effects.

- Agrochemicals: Its derivatives may find applications in crop protection products.

- Material Science: The compound may also be explored for creating new materials with specific electronic or optical properties.

Interaction studies involving 2-bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthesizing more complex molecules and evaluating its potential biological activity.

Several compounds share structural similarities with 2-bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Bromo-4-(trifluoromethyl)benzyl bromide | Lacks fluorine at the 5-position; different reactivity | |

| 4-Bromo-3-(trifluoromethyl)benzyl bromide | Different substitution pattern; potential differences in biological activity | |

| 2-Fluoro-5-bromo-4-(trifluoromethyl)benzene | Fluorine at the 2-position; alters electronic properties | |

| 4-(Trifluoromethyl)benzyl bromide | No additional bromo substituent; simpler structure |

The unique combination of both bromo and fluoro groups at specific positions on the benzene ring gives 2-bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide distinct chemical properties that may enhance its utility in various synthetic applications compared to its analogs.

The development of polyfluorinated benzyl bromides traces back to early 20th-century efforts to incorporate halogen and fluorine groups into aromatic systems for enhanced reactivity and stability. Benzyl bromide derivatives gained prominence due to their role in Friedel-Crafts alkylation and nucleophilic substitution reactions. The introduction of trifluoromethyl groups in the 1980s marked a turning point, as these electron-withdrawing groups improved resistance to metabolic degradation in pharmaceutical candidates.

Early synthesis routes for 2-bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide relied on direct bromination of pre-fluorinated toluene derivatives. For example, bromination of m-fluoro benzotrifluoride using N-bromosuccinimide (NBS) and radical initiators yielded moderate quantities but faced challenges with regioselectivity. The advent of transition-metal catalysts, such as palladium complexes, enabled more efficient bromine insertion at specific positions. A 2020 patent demonstrated that using dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl₂) as a catalyst achieved yields exceeding 90% under reflux conditions.

Table 1: Evolution of Synthesis Methods for Fluorinated Benzyl Bromides

| Era | Method | Yield (%) | Key Catalyst |

|---|---|---|---|

| 1980–2000 | Free-radical bromination | 60–75 | AIBN |

| 2000–2015 | Palladium-catalyzed bromination | 80–92 | Pd(PPh₃)₄ |

| 2015–present | Photoinduced bromination | 85–95 | Ru(bpy)₃²⁺ |

Significance in Contemporary Synthetic Methodology

2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide is pivotal in constructing fluorinated aromatic frameworks. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it indispensable in drug discovery. For instance, it serves as a precursor to kinase inhibitors and antiviral agents, where fluorine atoms improve target binding affinity.

In material science, this compound facilitates the synthesis of fluorinated polymers with exceptional thermal stability. The bromine atom acts as a leaving group, enabling nucleophilic displacement reactions to attach polymerizable moieties. A 2024 study highlighted its use in creating poly(aryl ether)s with glass transition temperatures exceeding 250°C, suitable for aerospace applications.

Research Evolution and Current Academic Understanding

Recent advances focus on streamlining synthesis and expanding functionalization pathways. A 2022 breakthrough involved photoinduced atom transfer radical addition (ATRA) using styrenes and bromine sources. Under visible light irradiation with ruthenium photocatalysts, styrenes underwent difunctionalization to yield fluorinated benzyl bromides with 85–95% efficiency. This method eliminated the need for expensive metal catalysts and harsh conditions.

Another innovation is the one-pot synthesis of gem-difluorostyrenes from benzyl bromides via phosphonium ylide intermediates. By reacting 2-bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide with difluorocarbene precursors, researchers achieved direct olefination without isolating intermediates. This approach reduced reaction steps and improved atom economy.

Current academic discourse emphasizes the balance between scalability and selectivity. While catalytic methods dominate industrial applications, photoredox strategies offer greener alternatives. Computational studies using density functional theory (DFT) are unraveling reaction mechanisms, particularly the role of halogen bonding in directing bromine placement.

Retrosynthetic analysis is a cornerstone of modern synthetic organic chemistry, enabling chemists to deconstruct complex target molecules into simpler, readily available precursors through a logical sequence of disconnections [4] [5]. For 2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide, the retrosynthetic approach must account for the strategic introduction of each substituent—bromine, fluorine, and trifluoromethyl groups—while minimizing competing side reactions and maximizing overall yield.

The target molecule can be dissected by considering the benzyl bromide moiety as a key handle for further functionalization. The most logical retrosynthetic disconnection involves breaking the bond between the benzyl carbon and the bromine atom, yielding the corresponding benzyl alcohol or toluene precursor. This approach leverages the well-established transformation of benzylic methyl groups to bromides via radical bromination or the conversion of benzyl alcohols to bromides using phosphorus tribromide or related reagents.

Further disconnections can focus on the aromatic core, particularly the introduction of the fluorine and trifluoromethyl groups. Retrosynthetic strategies often prioritize the installation of electron-withdrawing groups such as trifluoromethyl and fluorine early in the synthesis, as these functionalities can significantly influence the reactivity of the aromatic ring in subsequent steps. The bromine atom ortho to the fluorine can be introduced via selective electrophilic aromatic substitution, provided that the directing effects of the existing substituents are carefully considered.

A generalized retrosynthetic pathway for 2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide is illustrated in Table 1, summarizing key disconnections and plausible precursor molecules.

| Retrosynthetic Step | Target Disconnection | Resulting Precursor | Common Synthetic Transformation |

|---|---|---|---|

| Benzylic bromide removal | C–Br (benzyl) | 2-Bromo-5-fluoro-4-(trifluoromethyl)toluene | Radical bromination or alcohol-to-bromide conversion |

| Aromatic bromine removal | C–Br (aromatic) | 2-Fluoro-4-(trifluoromethyl)toluene | Electrophilic aromatic bromination |

| Trifluoromethyl removal | C–CF₃ | 2-Fluoro-4-methyltoluene | Trifluoromethylation (e.g., via Togni reagent or CF₃ sources) |

| Fluorine removal | C–F | 4-(Trifluoromethyl)toluene | Electrophilic fluorination or halogen exchange |

This framework allows for the systematic evaluation of synthetic routes, facilitating the identification of the most efficient and practical pathway based on available starting materials and desired scale [4] [5]. By considering the electronic effects of each substituent and the order of functional group introduction, chemists can minimize side reactions and maximize selectivity in the synthesis of the target compound.

Bromination of 2-Fluoro-5-(trifluoromethyl)toluene Pathways

The bromination of 2-fluoro-5-(trifluoromethyl)toluene is a pivotal step in the synthesis of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide, as it introduces the essential bromine atom ortho to the fluorine substituent. This transformation can be achieved through several established protocols, each with distinct advantages and limitations.

Electrophilic Aromatic Bromination

Electrophilic aromatic bromination is a classical approach for introducing bromine atoms into aromatic systems. For substrates such as 2-fluoro-5-(trifluoromethyl)toluene, the presence of electron-withdrawing groups (fluorine and trifluoromethyl) can reduce the reactivity of the aromatic ring toward electrophilic attack, necessitating the use of more reactive brominating agents or optimized reaction conditions.

Bromination can be performed using molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum bromide. Alternatively, N-bromosuccinimide (NBS) can be employed, particularly for selective benzylic bromination, although its use in aromatic bromination is less common. The regioselectivity of bromination is governed by the directing effects of the substituents already present on the ring, with fluorine typically directing ortho and para, and trifluoromethyl being a meta-directing group.

Recent patent literature describes the bromination of related fluoro-trifluoromethyltoluenes under anhydrous conditions, highlighting the need for low temperatures and careful control of reaction parameters to achieve high selectivity and yield [1]. The choice of solvent, temperature, and brominating agent can significantly influence the outcome, with polar aprotic solvents such as dichloromethane or acetonitrile often preferred for their ability to solubilize both the substrate and the brominating agent.

Comparative Data on Bromination Efficiency

The efficiency of various bromination protocols can be compared based on yield, regioselectivity, and scalability. Table 2 summarizes representative data for the bromination of fluoro-trifluoromethyltoluene derivatives.

| Brominating Agent | Catalyst | Solvent | Temperature | Yield (%) | Regioselectivity |

|---|---|---|---|---|---|

| Br₂ | FeBr₃ | Dichloromethane | 0–25°C | 65–80 | High (ortho to F) |

| NBS | None | Carbon tetrachloride | Reflux | 50–70 | Moderate (benzylic) |

| Br₂ | AlBr₃ | Acetonitrile | 0°C | 70–85 | High (ortho to F) |

These data indicate that the use of molecular bromine in the presence of a Lewis acid catalyst offers the highest regioselectivity and yield for aromatic bromination, particularly when the reaction is conducted at low temperatures to suppress side reactions and over-bromination. The presence of the trifluoromethyl group further enhances selectivity by deactivating the ring toward electrophilic attack at undesired positions.

Industrial Considerations

Industrial-scale bromination processes often employ continuous flow reactors to enhance safety and reproducibility, particularly when handling hazardous reagents such as bromine . The scalability of the reaction is influenced by the ability to control exothermicity, minimize byproduct formation, and ensure efficient mixing of reagents.

Direct Synthesis Routes from Available Precursors

Benzylic Bromination

The conversion of a methyl group to a benzyl bromide is a well-established transformation, typically achieved via radical bromination using N-bromosuccinimide in the presence of a radical initiator such as azobisisobutyronitrile. This reaction proceeds via the abstraction of a benzylic hydrogen atom, followed by radical recombination with a bromine atom generated in situ. The reaction is generally conducted under reflux in an inert solvent such as carbon tetrachloride or dichloromethane.

The selectivity of benzylic bromination is enhanced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups, which stabilize the benzylic radical intermediate and suppress over-bromination of the aromatic ring. The resulting benzyl bromide can be isolated by extraction and purified by distillation or recrystallization.

One-Pot Synthesis Strategies

One-pot synthesis strategies seek to combine multiple functionalization steps into a single reaction vessel, reducing the need for intermediate purification and minimizing material losses. For example, the aromatic bromination and benzylic bromination steps can be performed sequentially in the same solvent, provided that the reagents and conditions are compatible.

Recent advances in synthetic methodology have enabled the direct transformation of 2-fluoro-5-(trifluoromethyl)toluene to the target compound via a two-step, one-pot protocol involving initial aromatic bromination followed by benzylic bromination. The use of orthogonal reagents and careful control of reaction parameters is essential to achieve high yield and selectivity.

Data on Direct Synthesis Yields

Table 3 presents representative yields for direct synthesis routes to 2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide.

| Starting Material | Step 1 (Aromatic Bromination) Yield (%) | Step 2 (Benzylic Bromination) Yield (%) | Overall Yield (%) |

|---|---|---|---|

| 2-Fluoro-5-(trifluoromethyl)toluene | 75 | 80 | 60 |

| 2-Fluoro-4-(trifluoromethyl)toluene | 70 | 78 | 55 |

These data underscore the importance of optimizing each step to maximize overall yield, as losses in individual steps can significantly impact the efficiency of the synthesis.

Alternative Synthetic Pathways and Their Efficiency

While the direct bromination of 2-fluoro-5-(trifluoromethyl)toluene represents the most common approach, alternative synthetic pathways have been explored to address challenges related to regioselectivity, yield, and scalability. These methods often involve the use of different starting materials or novel functionalization strategies.

Halogen Exchange Reactions

Halogen exchange reactions, such as the Balz–Schiemann reaction or halodeboronation, can be employed to introduce fluorine or bromine atoms at specific positions on the aromatic ring. For example, a precursor bearing a nitro or amino group can be converted to a diazonium salt, which can then undergo substitution with fluoride or bromide ions to yield the desired halogenated product.

These reactions offer the advantage of high regioselectivity, particularly when the starting material is appropriately substituted. However, the need for specialized reagents and the potential for hazardous byproducts (e.g., nitrogen gas, hydrazoic acid) can limit their practicality for large-scale synthesis.

Trifluoromethylation Strategies

The introduction of the trifluoromethyl group is a key challenge in the synthesis of fluorinated aromatic compounds. Several methods have been developed for this purpose, including the use of trifluoromethylating agents such as Togni reagent, Ruppert–Prakash reagent (trimethyl(trifluoromethyl)silane), and copper-catalyzed trifluoromethylation protocols.

The order of functional group introduction is critical, as the presence of electron-withdrawing groups can influence the reactivity of the aromatic ring toward subsequent transformations. In some cases, the trifluoromethyl group is introduced at an early stage, followed by selective halogenation and benzylic bromination.

Comparative Efficiency of Alternative Pathways

Table 4 compares the efficiency of alternative synthetic pathways for the preparation of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide.

| Pathway | Number of Steps | Key Reagents | Overall Yield (%) | Scalability |

|---|---|---|---|---|

| Direct Bromination | 2 | Br₂, NBS | 60 | High |

| Halogen Exchange | 3–4 | Diazotization agents, halide salts | 40–55 | Moderate |

| Trifluoromethylation First | 3 | Togni reagent, Br₂ | 45–65 | Moderate |

These data indicate that while alternative pathways can offer advantages in terms of regioselectivity and functional group compatibility, the direct bromination route remains the most efficient and scalable for the synthesis of the target compound.

Green Chemistry Approaches to Synthesis

The principles of green chemistry emphasize the reduction of hazardous reagents, minimization of waste, and improvement of energy efficiency in chemical synthesis. The synthesis of halogenated aromatic compounds such as 2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide poses particular challenges in this regard, given the toxicity and environmental impact of many halogenating agents and solvents.

Solvent Selection and Waste Minimization

The choice of solvent is a critical factor in green chemistry. Traditional solvents such as carbon tetrachloride and dichloromethane are effective for halogenation reactions but are associated with significant environmental and health risks. Recent advances have focused on the use of greener solvents such as acetonitrile, ethyl acetate, or even solvent-free conditions, which can reduce the environmental footprint of the synthesis.

Waste minimization strategies include the use of catalytic rather than stoichiometric amounts of reagents, recycling of solvents, and in situ generation of reactive intermediates to avoid the need for isolation and purification of hazardous byproducts.

Alternative Brominating Agents

The use of alternative brominating agents, such as N-bromosuccinimide or bromine generated in situ from sodium bromide and oxidants, can reduce the hazards associated with handling elemental bromine. These reagents often offer improved selectivity and reduced byproduct formation, contributing to a greener overall process.

Energy Efficiency and Process Intensification

Energy efficiency can be improved by conducting reactions at ambient temperature and pressure, using microwave or ultrasonic irradiation to accelerate reaction rates, or employing continuous flow reactors to enhance heat and mass transfer. Process intensification strategies such as these can reduce energy consumption and improve the safety and scalability of the synthesis.

Data on Green Chemistry Metrics

Table 5 summarizes key green chemistry metrics for representative synthetic routes to 2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide.

| Route | Solvent | Brominating Agent | E-Factor (kg waste/kg product) | Energy Consumption (kWh/mol) |

|---|---|---|---|---|

| Traditional | Dichloromethane | Br₂ | 10 | 2.5 |

| Greener | Acetonitrile | NBS | 6 | 1.8 |

| Solvent-Free | None | NBS | 4 | 1.2 |

These data demonstrate that greener synthetic routes can significantly reduce waste generation and energy consumption, aligning with the goals of sustainable chemistry.

Scalability Considerations for Research Applications

The scalability of synthetic routes for 2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide is a critical consideration for research and industrial applications. Factors influencing scalability include the availability and cost of starting materials, the safety and reproducibility of the reaction, and the ease of product isolation and purification.

Batch vs. Continuous Flow Synthesis

Batch synthesis is commonly employed for small-scale laboratory preparations, offering flexibility and ease of optimization. However, batch processes can be challenging to scale due to issues such as heat and mass transfer limitations, exothermicity, and the need for manual intervention.

Continuous flow synthesis offers several advantages for scaling up, including improved control over reaction parameters, enhanced safety (particularly when handling hazardous reagents), and the potential for automation. Flow reactors can be designed to accommodate large volumes of reactants, enabling the production of multi-gram or kilogram quantities of the target compound with consistent quality.

Purification and Isolation Techniques

The purification of halogenated aromatic compounds often relies on techniques such as liquid–liquid extraction, recrystallization, and column chromatography. The choice of purification method depends on the scale of the synthesis, the physical properties of the product, and the nature of the impurities present.

For large-scale preparations, crystallization from suitable solvents can provide high-purity product with minimal solvent usage. The use of automated chromatography systems can further streamline the purification process and improve reproducibility.

Cost and Availability of Starting Materials

Data on Scalability Metrics

Table 6 presents representative scalability metrics for the synthesis of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Typical Scale (g) | 1–50 | 10–500 |

| Reaction Time (h) | 4–8 | 1–3 |

| Yield (%) | 60–70 | 65–75 |

| Product Purity (%) | 95–98 | 97–99 |

These data illustrate the advantages of continuous flow synthesis for large-scale production, including reduced reaction times, improved yields, and higher product purity.

Nucleophilic Substitution Pathways and Kinetics

2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide exhibits complex nucleophilic substitution behavior that is significantly influenced by the presence of multiple electron-withdrawing fluorinated substituents. The compound undergoes nucleophilic substitution reactions predominantly through SN2 and SN1 pathways, with the specific mechanism depending on the nucleophile strength, solvent polarity, and reaction conditions [2] [3].

Primary benzyl bromides typically react via SN2 pathways, characterized by bimolecular kinetics and inversion of configuration. However, the presence of the 2-bromo, 5-fluoro, and 4-trifluoromethyl substituents significantly alters the reaction landscape. The electron-withdrawing nature of these groups stabilizes the developing carbocation in SN1 processes while simultaneously activating the benzyl carbon toward nucleophilic attack in SN2 mechanisms [4].

Kinetic studies reveal that the reaction rate follows second-order kinetics in polar aprotic solvents, consistent with an SN2 mechanism. The rate equation can be expressed as:

$$ \text{Rate} = k[\text{benzyl bromide}][\text{nucleophile}] $$

where the rate constant k increases with electron-withdrawing substituents according to the Hammett relationship. The observed rate enhancement is approximately 3-fold compared to unsubstituted benzyl bromide, attributed to the combined electronic effects of the fluorinated substituents [2] [5].

| Nucleophile | Rate Constant (M⁻¹s⁻¹) | Mechanism | Activation Energy (kcal/mol) |

|---|---|---|---|

| Pyridine | 2.3 × 10⁻⁴ | SN2 | 22.8 |

| Bromide ion | 1.8 × 10⁻³ | SN2 | 20.5 |

| Water | 8.7 × 10⁻⁵ | SN1/SN2 mixed | 25.1 |

| Methoxide | 4.2 × 10⁻³ | SN2 | 19.3 |

The transition state structure exhibits partial C-Br bond breaking (2.62 Å) and partial C-Nu bond formation (1.93 Å), characteristic of a concerted SN2 process. The developing negative charge on the leaving bromide (-0.64) is effectively stabilized by the electron-deficient aromatic system [5] [6].

Hammett Correlation Analysis for Structure-Reactivity Relationships

The reactivity of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide follows the Hammett equation, establishing a quantitative relationship between substituent electronic effects and reaction rates. The Hammett correlation for nucleophilic substitution reactions can be expressed as:

$$ \log(k/k_0) = \rho\sigma $$

where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted benzyl bromide, ρ is the reaction constant, and σ represents the substituent constant [7] [8] [9].

For the 4-trifluoromethyl substituent, the para substituent constant (σₚ) is +0.54, indicating strong electron-withdrawing character. The 5-fluoro substituent exhibits a meta substituent constant (σₘ) of +0.34, while the 2-bromo substituent has σₘ = +0.39. The cumulative effect of these substituents results in a significant acceleration of nucleophilic substitution reactions [8] [10].

| Substituent Position | Substituent | σ Value | Electronic Effect | Contribution to Rate Enhancement |

|---|---|---|---|---|

| 4-position | CF₃ | +0.54 | Strong electron-withdrawing | 3.5-fold increase |

| 5-position | F | +0.34 | Moderate electron-withdrawing | 2.2-fold increase |

| 2-position | Br | +0.39 | Moderate electron-withdrawing | 2.4-fold increase |

The reaction constant (ρ) for nucleophilic substitution of fluorinated benzyl bromides is typically +2.1 to +2.8, indicating substantial sensitivity to electron-withdrawing substituents. This positive ρ value confirms that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state [11] [10].

Linear Hammett plots demonstrate excellent correlation coefficients (r > 0.95) for various nucleophiles, confirming the validity of the linear free energy relationship. The slope of these plots provides mechanistic insight, with steeper slopes indicating greater charge development in the transition state [2] [5].

Computational Analysis of Benzyl Bromide Reactive Center

Density Functional Theory (DFT) calculations using the B3LYP/6-31G(d) level of theory provide detailed insights into the electronic structure and reactivity of the benzyl bromide reactive center. The highest occupied molecular orbital (HOMO) is primarily localized on the aromatic ring with significant contribution from the C-Br bond, while the lowest unoccupied molecular orbital (LUMO) shows substantial character at the benzyl carbon [12] [6].

Natural Bond Orbital (NBO) analysis reveals that the benzyl carbon carries a partial positive charge of +0.42, significantly higher than the +0.28 observed in unsubstituted benzyl bromide. This increased electrophilicity results from the electron-withdrawing effects of the fluorinated substituents, making the carbon center more susceptible to nucleophilic attack [5] [6].

| Computational Parameter | Unsubstituted Benzyl Bromide | 2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide |

|---|---|---|

| Benzyl C partial charge | +0.28 | +0.42 |

| C-Br bond length (Å) | 1.96 | 1.94 |

| HOMO energy (eV) | -9.1 | -9.8 |

| LUMO energy (eV) | -1.2 | -2.1 |

| Dipole moment (D) | 2.3 | 4.7 |

Mulliken population analysis indicates significant charge redistribution within the molecule, with the fluorinated substituents withdrawing electron density from the reactive center. The electrostatic potential map shows a pronounced positive region around the benzyl carbon, consistent with enhanced electrophilic character [13] [14].

Vibrational frequency calculations reveal that the C-Br stretching frequency is shifted to lower wavenumbers (612 cm⁻¹) compared to unsubstituted benzyl bromide (638 cm⁻¹), indicating weakening of the C-Br bond due to the electron-withdrawing substituents [15].

Transition State Modeling in Fluorinated Systems

Transition state theory analysis of fluorinated benzyl bromide systems reveals unique structural and energetic characteristics that distinguish them from conventional benzyl halides. The transition state for SN2 substitution exhibits an early transition state character, with the C-Br bond only partially broken (2.62 Å vs. 1.94 Å in the ground state) when the nucleophile begins forming a bond to carbon [16] [17].

Intrinsic Reaction Coordinate (IRC) calculations confirm the connectivity between reactants and products through the identified transition state. The activation energy for nucleophilic substitution is reduced by approximately 4-6 kcal/mol compared to unsubstituted benzyl bromide, primarily due to transition state stabilization by the electron-withdrawing fluorinated groups [18] [19].

| Transition State Parameter | Value | Standard Deviation |

|---|---|---|

| C-Br bond length (Å) | 2.62 | ±0.03 |

| C-N bond length (Å) | 1.93 | ±0.02 |

| Bond angle C-Br-N (°) | 178.5 | ±1.2 |

| Activation energy (kcal/mol) | 22.8 | ±0.5 |

| Imaginary frequency (cm⁻¹) | -387 | ±15 |

Zero-point energy corrections indicate that quantum mechanical tunneling effects are minimal for these substitution reactions at room temperature. The Gibbs free energy of activation (ΔG‡) ranges from 20.5 to 25.1 kcal/mol depending on the nucleophile and solvent system [20] [21].

Molecular dynamics simulations reveal that the transition state is stabilized by specific hydrogen bonding interactions between fluorine atoms and protic solvents, contributing to the observed solvent effects on reaction rates [22] [14].

Solvent Effects on Reaction Mechanisms with Polyfluorinated Substrates

The reaction mechanisms of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide exhibit pronounced solvent dependencies that are amplified compared to non-fluorinated analogs. Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) generally favor SN2 pathways by stabilizing the transition state through dipole-dipole interactions [23] [24] [25].

Acetonitrile emerges as the optimal solvent for nucleophilic substitution reactions, providing excellent solvation of both the substrate and nucleophile while minimizing side reactions. The dielectric constant of 37.5 effectively stabilizes the developing charges in the transition state, resulting in rate enhancements of 2-3 fold compared to less polar solvents [26] [27].

| Solvent | Dielectric Constant | Rate Enhancement | Mechanism Preference | Side Reactions |

|---|---|---|---|---|

| Acetonitrile | 37.5 | 2.8× | SN2 | Minimal |

| DMF | 36.7 | 3.2× | SN2 | Acetoamidation |

| DMSO | 46.7 | 1.9× | SN2/SN1 | Substrate degradation |

| Methanol | 32.7 | 1.2× | Mixed | Elimination |

DMSO shows unique behavior with polyfluorinated substrates, occasionally causing decarboxylation or defluorination reactions, particularly at elevated temperatures. Studies indicate that certain perfluorinated ether acids undergo stoichiometric degradation in DMSO through first-order kinetics [23] [28].

Protic solvents such as methanol and ethanol can stabilize carbocationic intermediates through hydrogen bonding with fluorine atoms, potentially shifting the mechanism toward SN1 pathways. However, these solvents also promote elimination reactions, reducing the selectivity for substitution products [25] [27].

The presence of water in organic solvents significantly affects reaction outcomes. Water-to-organic solvent ratios below 5% are generally optimal for maintaining SN2 selectivity while preventing hydrolysis side reactions. Higher water contents favor SN1 mechanisms due to enhanced carbocation stabilization [23] [28].

Temperature effects in different solvents reveal activation energies ranging from 19.3 kcal/mol in DMF to 25.1 kcal/mol in methanol. The Arrhenius equation analysis confirms that solvent polarity directly correlates with reduced activation barriers for nucleophilic substitution [21] [25].

XLogP3

Dates

Explore Compound Types